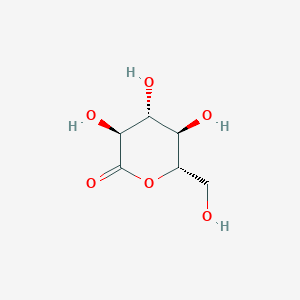
L-Glucono-1,5-lactone
Overview
Description
L-Glucono-1,5-lactone, also known as GdL, is a neutral cyclic ester of gluconic acid . It is a fine, white crystalline powder, freely soluble in water, practically odorless, and has a slightly sweet taste . It is used in structural biology and as a growth factor . It has been shown to inhibit the transfer of phosphate from ATP to protein substrates .
Synthesis Analysis
This compound is the cyclic 1,5-intramolecular ester of D-gluconic acid . In aqueous media, it is hydrolyzed to an equilibrium mixture of D-gluconic acid and the delta- and gamma-lactones . The synthesis of this compound involves a ring contraction mechanism, probably promoted by coordination of the catalyst to the endocyclic oxygen and to the carbonyl group, facilitating ring opening and its closure into the more thermodynamically stable five-membered form .Molecular Structure Analysis
This compound is characterized by a tetrahydropyran substituted by three hydroxyl groups, one ketone group, and one hydroxymethyl group . It is an oxidized derivative of glucose .Chemical Reactions Analysis
Upon addition to water, this compound is partially hydrolyzed to gluconic acid, with the balance between the lactone form and the acid form established as a chemical equilibrium . The rate of hydrolysis of this compound is increased by heat and high pH . The yeast Saccharomyces bulderi can be used to ferment this compound to ethanol and carbon dioxide .Physical And Chemical Properties Analysis
This compound is a white solid odorless compound, soluble in hot and cold water . Its melting point ranges from 142 to 144 °C . The molecular formula is C6H10O6, and the molecular weight is 178.14 .Scientific Research Applications
1. Chiral Building Blocks in Synthesis L-Glucono-1,5-lactone, as an inexpensive carbohydrate, has been utilized to create chiral building blocks for synthesis. These building blocks are effective in the total synthesis of complex molecules like verbalactone and exophilin A (Wu et al., 2009).
2. Structural Studies in Organic Chemistry The structure of glucono-1,5-lactone derivatives, such as silylation products, has been confirmed through methods like X-ray crystallography. This emphasizes its importance in understanding the structural aspects of organic compounds (Murphy et al., 2003).
3. Precursor for Essential Components D-Glucono-1,5-lactone has been used as a precursor for synthesizing important components like L-gulose, crucial for antibiotic and antitumor activities in substances like bleomycin A2 (Yang et al., 2002).
4. Synthesis of L-sugars and L-iminosugars Efficient methods have been developed for divergent synthesis of L-sugars and L-iminosugars from D-sugars using intermediates prepared from D-glucono-1,5-lactone. This is significant for the total synthesis of compounds like L-iduronic acid (Takahashi et al., 2006).
5. Polymerization and Copolymerization this compound has been used to prepare crystalline compounds like tetra-O-methyl-D-glucono-1,6-lactone, instrumental in the copolymerization process for creating polymers (Pinilla et al., 2003).
Mechanism of Action
Target of Action
L-Glucono-1,5-lactone, a naturally-occurring food additive, primarily targets the enzyme Lactase-phlorizin hydrolase . This enzyme plays a crucial role in the metabolism of lactose in the human body.
Mode of Action
This compound has been shown to inhibit the transfer of phosphate from ATP to protein substrates . It achieves this by binding to receptor sites and inhibiting the activity of the targeted enzymes .
Biochemical Pathways
Upon ingestion, this compound hydrolyzes in water to form gluconic acid . This acid is then metabolized to 6-phospho-D-gluconate . The conversion of glucose to gluconic acid and then to 6-phospho-D-gluconate is a part of the pentose phosphate pathway, which plays a key role in cellular energy production.
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of certain enzymes, leading to changes in metabolic pathways . Additionally, it has been shown to cause the pH to drop when present at 1 or 2% in a mineral media solution .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, its hydrolysis to gluconic acid is pH-dependent . Furthermore, it has a melting point of 142-144°C , suggesting that its stability could be affected by high temperatures.
Future Directions
L-Glucono-1,5-lactone has found broad applications as building blocks for the synthesis of important bioactive compounds and natural products . It is a valuable family of synthons for diverse types of transformations . Future research may focus on sustainable approaches involving a limited number of steps, environmentally friendly synthetic methodologies for conversion of these molecules into functional compounds, and multi-step sequences for the preparation of more complex targets .
Biochemical Analysis
Biochemical Properties
L-Glucono-1,5-lactone plays a significant role in biochemical reactions. It is involved in the synthesis of important bioactive compounds and natural products, making it a valuable family of synthons for diverse types of transformations .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that it has a certain degree of stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
properties
IUPAC Name |
(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQVHQSTUBQQK-KLVWXMOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90-80-2 | |
| Record name | gluconolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does L-Glucono-1,5-lactone interact with scyllo-inositol dehydrogenase, and what are the downstream effects?
A1: this compound acts as a substrate for scyllo-inositol dehydrogenase (sIDH), a bacterial enzyme involved in L-glucose metabolism. [, , , ] Crystal structures reveal that this compound binds within the enzyme's catalytic site, interacting with key residues like Lys106, Asp191, His195, and His318. [, , , ] Notably, His318, located on a loop from an adjacent subunit, plays a crucial role in substrate recognition. []
Q2: What is the role of Arg178 in scyllo-inositol dehydrogenase's ability to bind this compound?
A2: Arg178, situated at the entrance of the enzyme's catalytic site, appears crucial for substrate recognition, influencing the enzyme's preference for L-glucose and inositols. [, , ] Studies using an R178A mutant of sIDH revealed a complete loss of activity for both scyllo-inositol and myo-inositol. [, ] Interestingly, the mutant retained its activity towards L-glucose, exhibiting a similar catalytic efficiency as the wild-type enzyme. [, ] Structural analysis of the R178A mutant showed a disrupted orientation of Asp191, a key catalytic residue, highlighting the importance of Arg178 in maintaining the correct positioning of Asp191 for optimal catalytic activity. [, ]
Q3: Can you elaborate on the broader significance of sIDH's substrate specificity and its classification within the GFO/IDH/MocA family?
A3: The unique substrate specificity of sIDH, accepting both L-glucose and inositols, prompted a re-evaluation of the enzyme's classification within the GFO/IDH/MocA family. [] Phylogenetic analysis coupled with the distinct structural features observed in sIDH, particularly the role of Arg178 and His318 in substrate binding, led researchers to propose a novel subfamily within this larger enzyme family. [] This finding holds significant implications for characterizing other poorly understood enzymes within this family, potentially uncovering novel enzymatic activities and expanding our understanding of carbohydrate metabolism.
Q4: Besides its role in L-glucose metabolism, are there other known applications or functions of this compound?
A4: While the provided research focuses primarily on the interaction of this compound with sIDH, its use as a key intermediate in the chirospecific synthesis of D-erythro-sphinganine and L-threo-sphinganine, biologically relevant sphingolipids, has been documented. [] This highlights the potential of this compound as a chiral building block for synthesizing complex molecules with potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



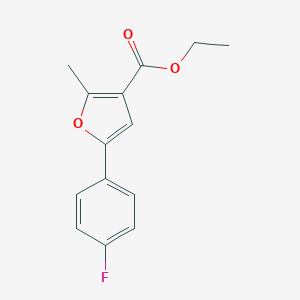
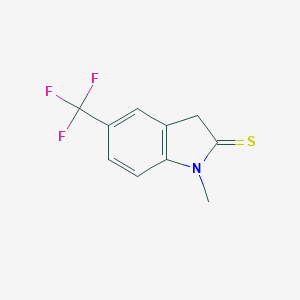
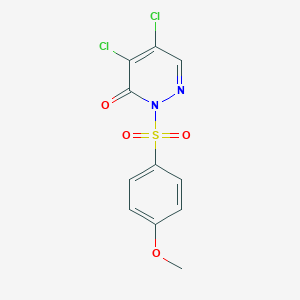
![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)
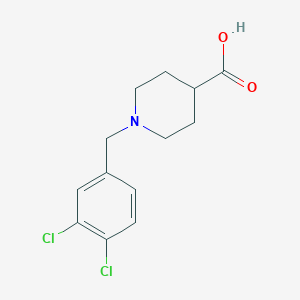

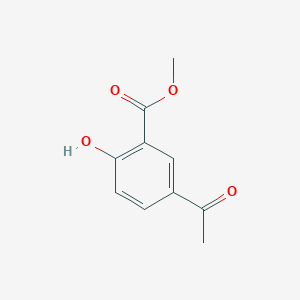
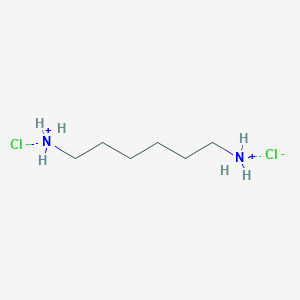
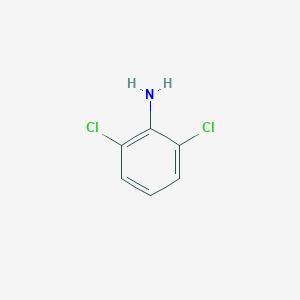

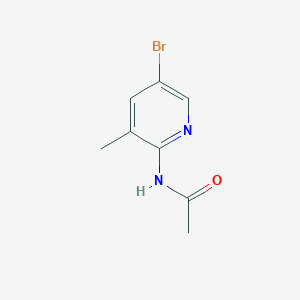
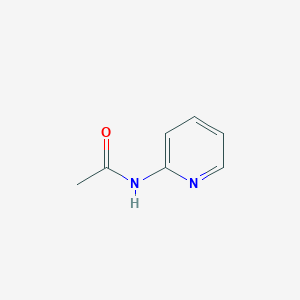
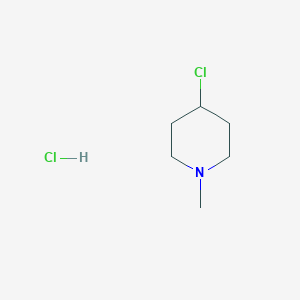
![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)